
1-Azido-4,5-dichloro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C6H2Cl2N4O2 It is characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-4,5-dichloro-2-nitrobenzene typically involves the following steps:
Nitration: The starting material, 4,5-dichlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4,5-dichloro-2-nitrobenzene.
Chemical Reactions Analysis
1-Azido-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4,5-dichloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biomedical Research:
Mechanism of Action
The mechanism of action of 1-Azido-4,5-dichloro-2-nitrobenzene involves its functional groups:
Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles and electrophiles, affecting molecular pathways and targets.
Comparison with Similar Compounds
1-Azido-4,5-dichloro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-nitrobenzene: Lacks the dichloro groups, resulting in different reactivity and applications.
4,5-Dichloro-2-nitroaniline: Contains an amino group instead of an azido group, leading to different chemical behavior.
Properties
Molecular Formula |
C6H2Cl2N4O2 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
1-azido-4,5-dichloro-2-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-3-1-5(10-11-9)6(12(13)14)2-4(3)8/h1-2H |
InChI Key |
MPPXUTPYGXQIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


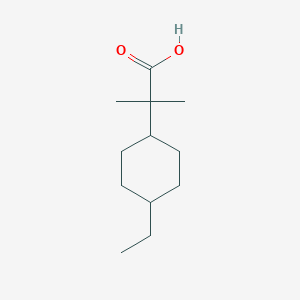


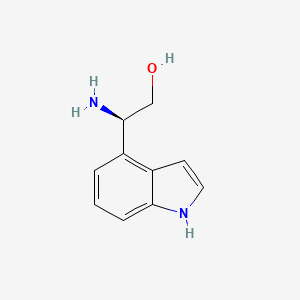
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)

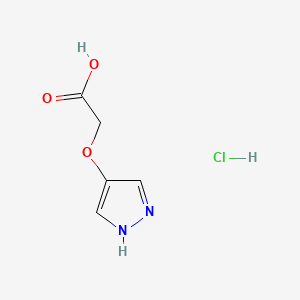
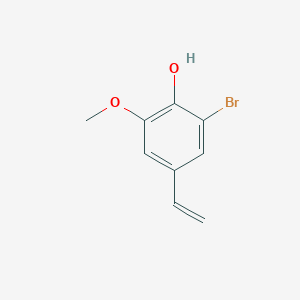
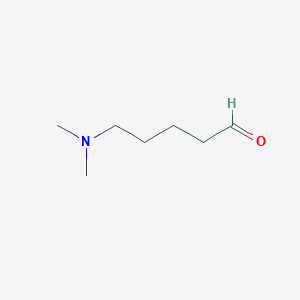
![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
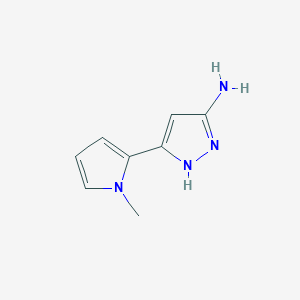
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)
